molecular formula C12H6Cl2N2 B8269255 2-(3,4-Dichlorophenyl)isonicotinonitrile

2-(3,4-Dichlorophenyl)isonicotinonitrile

Cat. No.: B8269255
M. Wt: 249.09 g/mol
InChI Key: GCVAUIDHMSHXIB-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)isonicotinonitrile is a heterocyclic compound featuring a pyridine ring (isonicotinonitrile group) substituted at the 2-position with a 3,4-dichlorophenyl moiety. The nitrile group at the pyridine ring may contribute to hydrogen bonding or dipole interactions in biological systems, differentiating it from related compounds with amine or ester substituents.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-10-2-1-9(6-11(10)14)12-5-8(7-15)3-4-16-12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVAUIDHMSHXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CC(=C2)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)isonicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzonitrile and isonicotinonitrile.

    Reaction Conditions: A common method involves the Suzuki-Miyaura cross-coupling reaction.

    Procedure: The 3,4-dichlorobenzonitrile is reacted with isonicotinonitrile in the presence of the palladium catalyst and base under an inert atmosphere, typically nitrogen or argon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)isonicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 2-(3,4-dichlorophenyl)isonicotinamide.

    Oxidation: Formation of 2-(3,4-dichlorophenyl)isonicotinic acid.

Scientific Research Applications

2-(3,4-Dichlorophenyl)isonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,4-Dichlorophenyl)isonicotinonitrile exerts its effects depends on its application:

    Antibacterial Activity: The compound may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to bacterial cell death.

    Enzyme Inhibition: It can act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates 2-(3,4-dichlorophenyl)isonicotinonitrile against three structurally related compounds: BD 1008, BD 1047, and methazole. Key comparisons focus on molecular structure, functional groups, pharmacological or industrial applications, and research findings.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula (or Key Substituents) Functional Groups Primary Application Key References
This compound C₁₂H₇Cl₂N₂ (pyridine + dichlorophenyl + nitrile) Nitrile, pyridine, dichlorophenyl Undetermined (likely pharmacological) N/A
BD 1008 C₁₆H₂₂Cl₂N₃·2HBr Ethylamine, pyrrolidinyl, dichlorophenyl Sigma receptor antagonist
BD 1047 C₁₄H₂₁Cl₂N₂·2HBr Ethylamine, dimethylamino, dichlorophenyl Sigma receptor antagonist
Methazole C₈H₅Cl₂N₃O₃ Oxadiazolidine-dione, dichlorophenyl Herbicide

Structural Differences and Implications

  • Core Heterocycle :

    • The target compound features a pyridine ring, whereas BD 1008/BD 1047 use ethylamine backbones, and methazole incorporates an oxadiazolidine-dione ring. Pyridine’s aromaticity may enhance π-π stacking in receptor binding compared to aliphatic amines in BD compounds .
    • Methazole’s oxadiazolidine-dione ring confers herbicidal activity through inhibition of photosynthetic electron transport, a mechanism absent in the other compounds .
  • BD 1008 and BD 1047 differ in their nitrogen substituents (pyrrolidinyl vs. dimethylamino), impacting sigma receptor selectivity. BD 1008 exhibits higher affinity for σ₁ receptors, while BD 1047 shows broader activity .

Research Findings and Mechanistic Insights

  • Sigma Receptor Ligands (BD 1008/BD 1047): BD 1008 demonstrates nanomolar affinity for σ₁ receptors (Kᵢ = 1.2 nM), while BD 1047 binds σ₂ receptors more effectively (Kᵢ = 34 nM) .
  • Herbicidal Activity (Methazole) :

    • Methazole inhibits photosystem II by binding to the D1 protein, with an LD₅₀ of 250 mg/kg in rats, indicating moderate toxicity .

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